molecular formula C15H19N3O B2684672 N-(Cyanomethyl)-2-(3,4,5,6-tetrahydro-2H-1-benzazocin-1-yl)acetamide CAS No. 1436064-13-9

N-(Cyanomethyl)-2-(3,4,5,6-tetrahydro-2H-1-benzazocin-1-yl)acetamide

Cat. No. B2684672
CAS RN: 1436064-13-9
M. Wt: 257.337
InChI Key: FXRVRHJIBVYFMR-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2-(3,4,5,6-tetrahydro-2H-1-benzazocin-1-yl)acetamide, also known as CTAP, is a highly potent and selective antagonist of the mu-opioid receptor. It has been widely used in scientific research to study the role of the mu-opioid receptor in various physiological and pathological processes.

Scientific Research Applications

Synthesis and Potential Antitumor Activity

Researchers have synthesized various heterocyclic compounds incorporating elements similar to N-(Cyanomethyl)-2-(3,4,5,6-tetrahydro-2H-1-benzazocin-1-yl)acetamide, showing promising inhibitory effects on different cell lines, suggesting potential applications in cancer therapy (Albratty et al., 2017).

Antimicrobial Activity

Compounds with structural similarities to N-(Cyanomethyl)-2-(3,4,5,6-tetrahydro-2H-1-benzazocin-1-yl)acetamide have been evaluated for their antimicrobial properties. For example, novel synthesized compounds demonstrated significant antibacterial and antifungal activities, indicating their potential use as antimicrobial agents (Rezki, 2016).

Analgesic Activity

Research into acetamide derivatives, related to the chemical structure of interest, has uncovered potential analgesic properties. These compounds have shown significant decreases in pain responses in various models, pointing to their potential application in pain management (Kaplancıklı et al., 2012).

Synthesis of Novel Compounds

The versatility of compounds structurally related to N-(Cyanomethyl)-2-(3,4,5,6-tetrahydro-2H-1-benzazocin-1-yl)acetamide in synthesizing a wide range of novel heterocycles with potential pharmacological applications has been demonstrated. These synthetic pathways provide a foundation for the development of new therapeutic agents with varied biological activities (Fadda et al., 2017).

properties

IUPAC Name

N-(cyanomethyl)-2-(3,4,5,6-tetrahydro-2H-1-benzazocin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c16-9-10-17-15(19)12-18-11-5-1-2-6-13-7-3-4-8-14(13)18/h3-4,7-8H,1-2,5-6,10-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRVRHJIBVYFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC=CC=C2N(CC1)CC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyanomethyl)-2-(3,4,5,6-tetrahydro-2H-1-benzazocin-1-yl)acetamide

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